molecular formula C31H46O7 B1257450 Acinospesigenin B

Acinospesigenin B

货号: B1257450
分子量: 530.7 g/mol
InChI 键: NBBXEAXEXHPVRT-FLORRLIPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acinospesigenin B is a pentacyclic triterpenoid first isolated from the leaves of Phytolacca acinosa (commonly known as Indian pokeweed) . Structurally, it is characterized by a 2β,3β-dihydroxy-23,30-dimethoxycarbonyl-28-carboxy-olean-12-ene skeleton, distinguishing it from related triterpenes through its unique substitution pattern . This compound is part of the Acinospesigenin series (A, B, and C), all derived from the same plant and sharing a core oleanane framework with variations in functional groups . Pharmacologically, this compound demonstrates significant anti-inflammatory activity, notably reducing rat hind paw edema in experimental models . Its structural complexity and bioactivity make it a subject of interest in natural product drug discovery.

属性

分子式

C31H46O7

分子量

530.7 g/mol

IUPAC 名称

(2S,4aR,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-9-formyl-10,11-dihydroxy-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C31H46O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,17,19-23,33-34H,8-16H2,1-6H3,(H,35,36)/t19-,20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1

InChI 键

NBBXEAXEXHPVRT-FLORRLIPSA-N

手性 SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)C=O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC

规范 SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C=O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC

同义词

acinospesigenin B
olean-12-en-23-al-2 beta,3 beta-dihydroxy-30-methoxycarbonyl-28-oic acid

产品来源

United States

相似化合物的比较

Table 1: Comparative Analysis of this compound and Analogous Triterpenoids

Compound Molecular Formula Key Substituents Source Biological Activities ADMET/Pharmacokinetic Highlights
This compound Likely C₃₁H₄₈O₈* 2β,3β-dihydroxy, 23,30-dimethoxycarbonyl, 28-carboxy Phytolacca acinosa Anti-inflammatory (reduces rat edema) Data limited; inferred similarity to C
Acinospesigenin C C₃₁H₄₆O₈ 9-formyl, 10,11,13-trihydroxy, 2-methoxycarbonyl Phytolacca acinosa Anti-inflammatory, predicted CYP2C9 inhibition, moderate hepatotoxicity risk TPSA: 141 Ų; XLogP: 3.2
Phytolaccagenin C₃₁H₄₀O₇ Unspecified hydroxyl/carboxy groups Phytolacca acinosa Associated with abortifacient proteins; toxic to cattle in related species Higher lipophilicity (XLogP ~4.0†)
Esculentic Acid C₃₀H₄₆O₄ 3-oxo, 13,28-dicarboxy Phytolacca esculenta Anti-tumor, immunomodulatory Low oral bioavailability

*Inferred from structural analogs; †Estimated based on lower oxygen content.

Key Research Findings

Structural Differentiation: this compound and C differ primarily at positions 9 (formyl in C vs. unmodified in B) and 10–13 (additional hydroxyls in C). These modifications increase Acinospesigenin C’s polarity (higher TPSA) and alter its ADMET profile, including enhanced CYP enzyme interactions .

Esculentic acid, a related triterpenoid, demonstrates anti-tumor effects but suffers from poor bioavailability, highlighting the need for structural optimization seen in the Acinospesigenin series .

Toxicity and Druglikeness: Acinospesigenin C’s predicted hepatotoxicity underscores the trade-off between bioactivity and safety, whereas this compound’s simpler structure may offer a safer profile . Phytolaccagenin’s association with abortifacient proteins limits its therapeutic applicability despite structural similarities .

常见问题

Q. What are the validated methodologies for synthesizing and characterizing Acinospesigenin B with high purity?

To synthesize this compound, researchers should follow protocols for natural product isolation or total synthesis, depending on the source. Key steps include:

  • Chromatographic purification : Use HPLC or column chromatography with solvent gradients optimized for polar compounds .
  • Structural elucidation : Combine NMR (¹H, ¹³C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HR-MS) to confirm molecular structure .
  • Purity assessment : Quantify impurities via UV-Vis spectroscopy or LC-MS, ensuring ≥95% purity for biological assays .
  • Reproducibility : Document solvent ratios, temperature, and reaction times in detail, with supplementary materials for peer validation .

Q. How should researchers design initial biological activity assays for this compound?

Begin with target-agnostic screens to identify potential bioactivity:

  • Cytotoxicity assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric substrates .
  • Dose-response curves : Include IC₅₀ calculations with 95% confidence intervals and negative controls (e.g., DMSO-only) .
  • Data validation : Replicate experiments across three independent trials to account for biological variability .

Q. What systematic approaches are recommended for conducting a literature review on this compound?

Follow a structured search strategy :

  • Databases : Prioritize PubMed, SciFinder, and Web of Science using Boolean terms (e.g., "this compound AND biosynthesis") .
  • Inclusion criteria : Filter studies by sample size (>3 replicates), peer-reviewed status, and methodological transparency .
  • Contradiction mapping : Tabulate conflicting results (e.g., varying IC₅₀ values) and note differences in assay conditions .
  • Gaps identification : Highlight understudied areas (e.g., pharmacokinetics or in vivo toxicity) for future research .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

Address contradictions through meta-analytical frameworks :

  • Sensitivity analysis : Compare IC₅₀ values across studies, adjusting for variables like cell passage number or solvent purity .
  • Reproducibility studies : Replicate key experiments using original protocols (if available) or standardized methods (e.g., CLSI guidelines) .
  • Mechanistic validation : Use CRISPR knockouts or chemical inhibitors to confirm target specificity in conflicting models .
  • Cross-disciplinary collaboration : Engage bioinformaticians to model dose-response relationships or identify confounding factors .

Q. What advanced methodologies are used to determine the mechanism of action of this compound?

Combine multi-omics and functional assays :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis) .
  • Protein interaction studies : Use pull-down assays with biotinylated this compound and mass spectrometry for target identification .
  • Structural modeling : Dock this compound into predicted targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • In vivo validation : Test hypotheses in zebrafish or murine models, monitoring toxicity via ALT/AST levels and histopathology .

Q. How can bioassays for this compound be optimized for specificity and reproducibility?

Implement quality-by-design (QbD) principles :

  • Assay optimization : Use factorial design (e.g., 2⁴ factorial) to test variables (pH, incubation time, cell density) .
  • Interference testing : Pre-treat samples with metabolizing enzymes (e.g., CYP450) to assess compound stability .
  • Reference standards : Include a well-characterized positive control (e.g., doxorubicin for cytotoxicity) in each assay batch .
  • Data standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata and raw datasets .

Q. What strategies are effective for integrating heterogeneous data (e.g., in vitro, in silico) on this compound?

Use systems biology approaches :

  • Network pharmacology : Build interaction networks linking this compound targets to disease pathways using Cytoscape .
  • Machine learning : Train models on existing bioactivity data to predict untested targets or optimize lead analogs .
  • Multi-scale modeling : Combine molecular dynamics simulations (nanosecond timescales) with pharmacokinetic models (hour/day scales) .
  • Data harmonization : Align units (e.g., μM vs. μg/mL) and effect metrics (e.g., % inhibition vs. fold change) across studies .

Methodological Best Practices

  • Experimental rigor : Pre-register protocols on platforms like Open Science Framework to reduce bias .
  • Data transparency : Share raw spectra, assay readouts, and statistical code via repositories like Zenodo or Figshare .
  • Interdisciplinary peer review : Consult natural product chemists, pharmacologists, and data scientists during manuscript preparation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acinospesigenin B
Reactant of Route 2
Acinospesigenin B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。